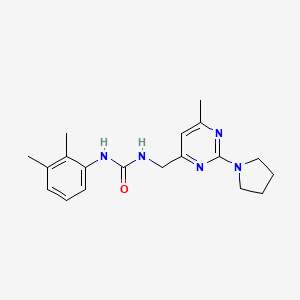
1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Chemistry and Molecular Recognition
Studies have shown that ureidopyrimidones, closely related to the structure of interest, exhibit strong dimerization capabilities via quadruple hydrogen bonding, demonstrating their potential use in supramolecular chemistry for the development of self-assembling materials. This dimerization is significant for the creation of complex structures with specific functionalities and can be a building block in the design of novel materials and nanotechnology applications (Beijer et al., 1998).
Organic Synthesis and Chemical Reactions
Research on cyclic urea adducts of triphenyl-tin and -lead halides indicates that compounds with urea functionalities participate in various chemical reactions, leading to the formation of complexes with potential applications in organic synthesis and catalysis (Aitken & Onyszchuk, 1985). Such studies underscore the versatility of urea derivatives in forming bonds with metals and may inform the synthesis of novel compounds with enhanced reactivity or specificity for industrial and pharmaceutical applications.
Molecular Folding and Unfolding Dynamics
Investigations into heterocyclic ureas reveal their ability to undergo conformational changes, unfolding to form multiply hydrogen-bonded complexes. This property is crucial for understanding protein folding, molecular recognition, and the design of molecular machines and sensors. The dynamic folding and unfolding of these compounds can mimic biological processes and may contribute to the development of biomimetic materials (Corbin et al., 2001).
Development of Anticancer Agents
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research indicates the potential of urea derivatives in the development of new anticancer agents, showcasing the importance of chemical modifications in enhancing biological activity and specificity (Feng et al., 2020).
Anion Coordination Chemistry
The anion coordination chemistry of protonated urea-based ligands demonstrates the ability of urea derivatives to form complexes with inorganic oxo-acids. This property is essential for the development of ion sensors, separation technologies, and the understanding of ion transport mechanisms. The complexation behavior can lead to applications in environmental monitoring and remediation, as well as the development of novel materials for ion exchange or sequestration processes (Wu et al., 2007).
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-7-6-8-17(15(13)3)23-19(25)20-12-16-11-14(2)21-18(22-16)24-9-4-5-10-24/h6-8,11H,4-5,9-10,12H2,1-3H3,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVJKBHDVVKHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

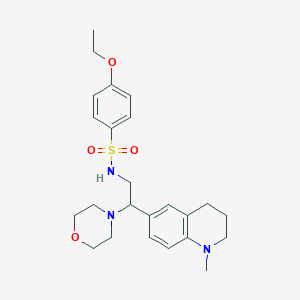
![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2373611.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)
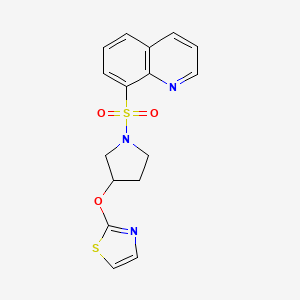
![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)

![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
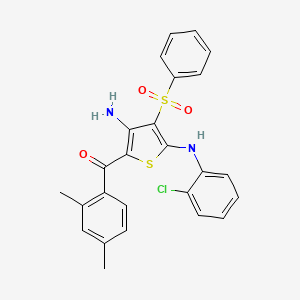
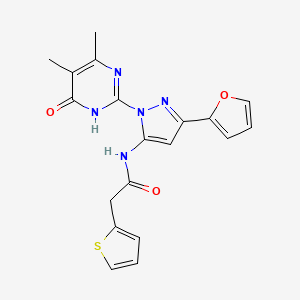
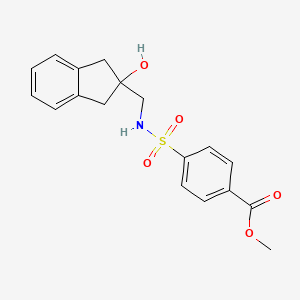
![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)
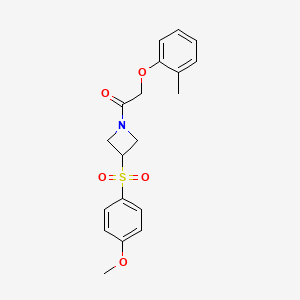
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)